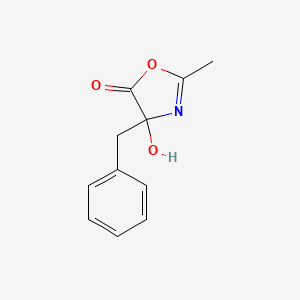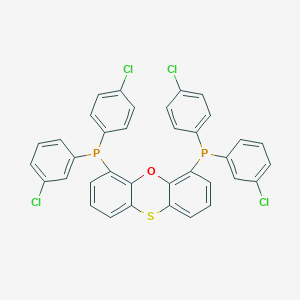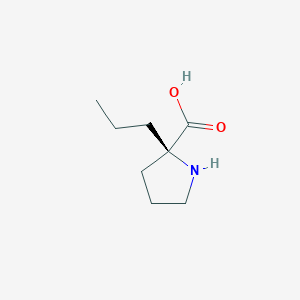
4(5H)-Oxazolone, 5-methyl-2-(phenylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(phenylamino)oxazol-4(5H)-one is a heterocyclic organic compound belonging to the oxazole class Oxazoles are five-membered rings containing one oxygen and one nitrogen atom This compound is characterized by the presence of a phenyl group attached to the nitrogen atom and a methyl group at the 5-position of the oxazole ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 5-methyl-2-phenylamino-1,3-oxazol-4-one derivatives. This involves the reaction of phenylamino with appropriate precursors under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure settings to facilitate the cyclization process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 5-Methyl-2-(phenylamino)oxazol-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. The phenylamino group can engage in hydrogen bonding and π-π interactions, which may influence its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
2-Methyl-5-(phenylamino)oxazole: Similar structure but with a different position of the methyl group.
3-Methyl-2-(phenylamino)oxazole: Another positional isomer with potential differences in reactivity and biological activity.
4-Methyl-2-(phenylamino)oxazole: Another positional isomer with distinct chemical properties.
Uniqueness: 5-Methyl-2-(phenylamino)oxazol-4(5H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
15900-31-9 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
5-methyl-2-phenylimino-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-7-9(13)12-10(14-7)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12,13) |
InChIキー |
IXOLDBJDCWLEQH-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)NC(=NC2=CC=CC=C2)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15210113.png)

![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)








